molecular formula C13H14N2O2S B14150190 1-(2-Methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone CAS No. 438483-06-8

1-(2-Methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

Cat. No.: B14150190
CAS No.: 438483-06-8
M. Wt: 262.33 g/mol
InChI Key: ZPCMIXZGXOLGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a methoxyphenyl group and an imidazole ring connected via a thioether linkage to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 1-methyl-1H-imidazole-2-thiol.

    Formation of Thioether Linkage: The 2-methoxybenzaldehyde is reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate to form the thioether linkage.

    Oxidation: The resulting thioether is then oxidized using an oxidizing agent such as hydrogen peroxide to form the ethanone moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves:

    Molecular Targets: The compound may target enzymes or receptors in biological systems.

    Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-2-((1H-imidazol-2-yl)thio)ethan-1-one: Lacks the methyl group on the imidazole ring.

    1-(2-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one: Has a hydroxy group instead of a methoxy group.

Uniqueness: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the methoxyphenyl group and the methyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

438483-06-8

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C13H14N2O2S/c1-15-8-7-14-13(15)18-9-11(16)10-5-3-4-6-12(10)17-2/h3-8H,9H2,1-2H3

InChI Key

ZPCMIXZGXOLGEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=CC=C2OC

solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.